Oleamidopropyl dimethylamine

Vue d'ensemble

Description

Oleamidopropyl dimethylamine is an organic compound commonly used in personal care products and cosmetics. It functions primarily as an antistatic agent and emulsifier, making it a valuable ingredient in products such as body lotions, creams, shampoos, conditioners, and hair relaxers . This compound is derived from fatty acids, typically sourced from coconut oil or olive oil .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Oleamidopropyl dimethylamine is synthesized through the reaction of oleic acid with 3-dimethylaminopropylamine (DMAPA). The reaction typically occurs under heating conditions, with temperatures ranging from 75°C to 175°C . The progress of the reaction is monitored using standard analytical tests until the desired specifications are met .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of refined coconut oil or olive oil as the fatty acid source. The fatty acids are reacted with DMAPA under controlled heating conditions to produce the final product . This process ensures the consistent quality and purity of the compound, making it suitable for use in various applications.

Analyse Des Réactions Chimiques

Protonation to Cationic Surfactants

In mildly acidic environments (pH < 6), the tertiary amine group undergoes protonation , forming a water-soluble quaternary ammonium salt . This cationic form enhances its functionality as a surfactant and antistatic agent in cosmetic formulations.

Reaction Mechanism:

| Property | Protonated Form |

|---|---|

| Solubility | High in aqueous solutions |

| Function | Cationic surfactant, static dissipation |

| Typical Use Concentration | 0.1% w/w in cosmetics |

Nitrosation and Nitrosamine Formation

The compound’s tertiary amine and secondary amide groups are susceptible to nitrosation , particularly under physiological or acidic conditions . This reaction generates nitrosamines, known carcinogens, raising safety concerns in formulations.

Key Findings:

-

Nitrosation occurs with nitrosating agents (e.g., nitrites) in acidic, neutral, or alkaline media .

-

Atmospheric NO can facilitate nitrosation in aqueous solutions .

-

DMAPA impurities in oleamidopropyl dimethylamine (up to 0.6%) exacerbate nitrosamine risks .

| Nitrosamine Risk Factor | Implication |

|---|---|

| DMAPA Contamination | Increases nitrosamine yields |

| pH Dependency | Highest risk in acidic formulations |

| Regulatory Limits | <1 ppm nitrosamines in cosmetics |

Derivatization with Organic Acids

This compound reacts with organic acids (e.g., lactic acid) to form salts, enhancing solubility and stability in formulations .

Example Reaction with Lactic Acid:

| Derivative | Application |

|---|---|

| Lactate salt | Improved emulsification in skincare |

| Hydrochloride salt | Enhanced antistatic properties |

Cross-Reactivity in Allergic Responses

While not a classical chemical reaction, this compound exhibits cross-reactivity with structurally similar amidoamines (e.g., ricinthis compound lactate) due to shared epitopes . This reactivity underpins its allergenic potential in sensitive individuals .

| Cross-Reactive Compound | Reactivity Rate |

|---|---|

| Ricinthis compound lactate | 85% |

| Lauramidopropyl dimethylamine | 75% |

| Cocamidopropyl dimethylamine | 4.3% |

Applications De Recherche Scientifique

Cosmetic Applications

-

Surfactant and Conditioning Agent :

- Oleyl DMA is widely used in personal care products due to its surfactant properties, which help in cleansing and emulsifying formulations. It acts as a conditioning agent, improving the texture and feel of hair and skin products.

- It is effective at dissipating static electricity, making it valuable in hair care formulations.

-

Antistatic Agent :

- The compound's ability to neutralize static charges is beneficial in hair products, especially those designed for frizzy or flyaway hair.

-

Emulsifier :

- Oleyl DMA serves as an emulsifier in creams and lotions, helping to stabilize mixtures of oil and water.

Industrial Applications

-

Adhesives and Binding Agents :

- In industrial settings, oleamidopropyl dimethylamine has been reported for use in adhesives and binding agents due to its adhesive properties.

-

Surfactants :

- The compound can also function as a surfactant in various industrial applications, contributing to cleaning processes or as part of formulations that require surface-active agents.

Safety Concerns

Despite its applications, this compound has raised safety concerns:

- Allergenic Potential : Studies have identified oleyl DMA as a common allergen responsible for contact dermatitis in some individuals. Patch testing has shown positive reactions among sensitive individuals, indicating that it may not be suitable for all cosmetic formulations .

- Irritation Potential : Research indicates that while this compound has low skin irritation potential, it can cause reactions in sensitized individuals . The compound's corrosive nature necessitates careful handling during formulation processes.

Case Studies

- Contact Allergy Studies :

- Toxicological Assessments :

Mécanisme D'action

The mechanism of action of oleamidopropyl dimethylamine is primarily related to its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification of ingredients. This property is particularly useful in personal care products, where it helps to evenly distribute active ingredients and improve product performance . The compound’s antistatic properties are due to its ability to neutralize static charges on surfaces, making it valuable in hair care products to reduce frizz and static electricity .

Comparaison Avec Des Composés Similaires

Cocamidopropyl betaine: Another surfactant commonly used in personal care products.

Stearamidopropyl dimethylamine: A related compound used in cosmetics, known for its conditioning properties.

Ricinoleamidopropyl dimethylamine lactate: Used in similar applications for its emulsifying and conditioning properties.

Uniqueness: this compound stands out due to its specific fatty acid source (oleic acid) and its unique balance of emulsifying and antistatic properties. This makes it particularly effective in formulations where both properties are desired, such as in hair care products to improve softness and reduce static .

Activité Biologique

Oleamidopropyl dimethylamine (OPDA) is a synthetic compound belonging to the class of fatty acid amidoamines. It is primarily utilized in cosmetic formulations due to its surfactant and conditioning properties. This article explores the biological activity of OPDA, focusing on its dermatological effects, potential allergenic responses, and relevant case studies.

Chemical Structure and Properties

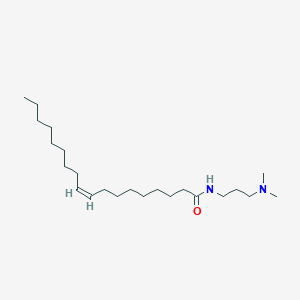

This compound is characterized by a secondary amide and a tertiary amine linked by a propyl chain. Its synthesis involves the amidization reaction between fatty acids and 3,3-dimethylaminopropylamine, resulting in a compound that can form quaternary ammonium salts in mildly acidic environments, enhancing its solubility and effectiveness as a cationic surfactant .

Dermatological Applications

OPDA exhibits various biological activities, particularly in dermatology. It has been identified as an effective antistatic agent and emulsifier in cosmetic products. Its ability to condition hair and skin is attributed to its surfactant properties, which help maintain moisture and reduce static electricity.

Allergic Reactions

Despite its beneficial properties, OPDA can act as a potential allergen. Clinical studies have shown that it may cause allergic contact dermatitis in sensitive individuals. For instance, out of 46 patients with confirmed allergic eyelid dermatitis, 10.9% exhibited relevant reactions to OPDA during patch testing .

Case Studies:

- Case 1: A 32-year-old female developed itchy swelling of the eyelids after using a body lotion containing OPDA. Patch testing confirmed her allergy to the compound.

- Case 2: A 21-year-old female experienced diffuse itching and mild desquamation around her eyes linked to OPDA exposure.

- Case 3: A 29-year-old female with atopic dermatitis reported dry and itchy skin associated with her use of a lotion containing OPDA .

Cross-Reactivity

Cross-reactivity with other related amidoamines has been documented. In patch tests involving patients allergic to OPDA, reactions were also observed with compounds such as cocamidopropyl dimethylamine and stearamidopropyl dimethylamine . This suggests that individuals allergic to OPDA might react similarly to other structurally related compounds.

Safety Assessments

Safety assessments conducted by dermatological panels indicate that this compound is safe for use in cosmetics when formulated to be non-sensitizing. However, concerns have been raised regarding impurities such as dimethylaminopropylamine (DMAPA), which may exceed recommended limits in certain formulations .

Summary of Research Findings

| Study/Source | Findings |

|---|---|

| Clinical Study (N=46) | 10.9% of patients with eyelid dermatitis reacted positively to OPDA. |

| Case Reports | Documented allergic reactions in three individuals linked to cosmetic use of OPDA. |

| Safety Assessment | OPDA deemed safe when formulated correctly; concerns about DMAPA impurities noted. |

Propriétés

IUPAC Name |

(Z)-N-[3-(dimethylamino)propyl]octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N2O/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)24-21-19-22-25(2)3/h11-12H,4-10,13-22H2,1-3H3,(H,24,26)/b12-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWYGNTYSWIDSW-QXMHVHEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NCCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10873803 | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

109-28-4 | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl oleamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oleamidopropyl dimethylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-Octadecenamide, N-[3-(dimethylamino)propyl]-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-[3-(Dimethylamino)propyl]oleamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10873803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[3-(dimethylamino)propyl]oleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.329 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OLEAMIDOPROPYL DIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79K39JU7RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.